N-(cyclopropylmethyl)cyclobutanamine

Catalog No.
S866519
CAS No.
1010189-67-9
M.F
C8H15N
M. Wt
125.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(cyclopropylmethyl)cyclobutanamine

CAS Number

1010189-67-9

Product Name

N-(cyclopropylmethyl)cyclobutanamine

IUPAC Name

N-(cyclopropylmethyl)cyclobutanamine

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

InChI

InChI=1S/C8H15N/c1-2-8(3-1)9-6-7-4-5-7/h7-9H,1-6H2

InChI Key

GMQMVGFLONYGSM-UHFFFAOYSA-N

SMILES

C1CC(C1)NCC2CC2

Canonical SMILES

C1CC(C1)NCC2CC2

Pharmaceutical Synthesis

Application Summary: “N-(cyclopropylmethyl)cyclobutanamine” plays a significant role in the synthesis of important opioid antagonists such as naloxone and naltrexone . These compounds are used as emergency treatments for drug overdoses and to treat opioid and alcohol dependence .

Methods of Application: The preparation of noroxymorphone, a pivotal intermediate in the synthesis of these opioid antagonists, involves a multistep sequence in which oxycodone is first generated and then N- and O-demethylated . The demethylations are problematic from the safety and sustainability viewpoint, as they involve harmful reagents such as alkyl chloroformates or boron tribromide . An alternative method involves the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid .

Results and Outcomes: The electrolysis process has been transferred to a scalable flow electrolysis cell, significantly improving the reaction throughput and increasing the space-time yield over 300-fold with respect to batch . The sustainability of the new methodology has been assessed by means of green metrics and qualitative indicators .

Cyclopropane Functionalization

Application Summary: “N-(cyclopropylmethyl)cyclobutanamine” can be used in the functionalization of cyclopropyl C–H bonds via transition-metal catalysis . This process is significant as it allows for the direct transformation of these bonds, which can be beneficial in various reactions such as cycloadditions, ring openings, or cross-couplings .

Methods of Application: The functionalization of cyclopropyl C–H bonds involves the use of transition-metal catalysis . The inherent ring strain of the three-membered ring and orbital rehybridization results in enhanced acidity of cyclopropane C–H bonds, thereby facilitating such transformations .

Results and Outcomes: The functionalization of cyclopropyl C–H bonds via transition-metal catalysis is a relatively new field, with the first full account of direct cyclopropyl C (sp3)–H bond functionalization only disclosed in 2011 . Both intra- and intermolecular transformations have been detailed in the literature, including asymmetric reactions .

Cubane Derivatives in Medicinal Chemistry

Application Summary: “N-(cyclopropylmethyl)cyclobutanamine” can be used in the synthesis of cubane derivatives, which have found multiple applications in varied chemical fields . Cubane is a highly strained saturated hydrocarbon system that has historically been of interest in theoretical organic chemistry .

Methods of Application: The synthesis of cubane derivatives involves the functionalization of cubane at each of its carbon atoms, providing complex biologically active molecules with unique spatial arrangements for probing active sites . This has seen an increase use of cubane in pharmaceutically-relevant molecules .

Results and Outcomes: Cubane and its substituted derivatives have found multiple applications in varied chemical fields . The distance between the body diagonal of cubane matches closely with that of benzene, making it a chemical moiety with significant potential as a robust scaffold .

N-Demethylation in Opioid Antagonists Synthesis

Application Summary: “N-(cyclopropylmethyl)cyclobutanamine” can be used in the N-demethylation of oxycodone, a key step in the synthesis of important opioid antagonists such as naloxone and naltrexone .

Methods of Application: The method is based on the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid . The electrolysis process has been transferred to a scalable flow electrolysis cell, significantly improving the reaction throughput .

Results and Outcomes: The new methodology is far superior to the conventional chloroformate process . The sustainability of the new methodology has been assessed by means of green metrics and qualitative indicators .

N-(cyclopropylmethyl)cyclobutanamine is a chemical compound characterized by its unique structure, which includes a cyclobutane ring and a cyclopropylmethyl group attached to an amine functional group. This compound has gained interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The presence of both cyclobutane and cyclopropylmethyl moieties contributes to its distinct chemical properties, which can influence its reactivity and biological interactions.

Typical for amines and cyclic compounds. Key reaction types include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, engaging in substitution reactions with electrophiles.
  • Cyclization Reactions: Due to the presence of cyclic structures, it can undergo cyclization to form more complex ring systems.
  • Oxidation and Reduction: The compound can be oxidized to form imines or reduced to yield secondary or tertiary amines.

These reactions are influenced by the steric and electronic properties imparted by the cyclopropylmethyl and cyclobutane groups.

Research indicates that N-(cyclopropylmethyl)cyclobutanamine may exhibit various biological activities, including:

  • Antimicrobial Properties: Compounds with similar structures often show efficacy against bacterial and fungal strains.
  • CNS Activity: Given its structural resemblance to known psychoactive compounds, it may interact with neurotransmitter systems, potentially affecting mood and cognition.
  • Anti-inflammatory Effects: Some derivatives have been studied for their ability to modulate inflammatory pathways.

The specific biological mechanisms of action for N-(cyclopropylmethyl)cyclobutanamine require further investigation to elucidate its therapeutic potential.

The synthesis of N-(cyclopropylmethyl)cyclobutanamine typically involves several steps:

  • Formation of Cyclobutane: Starting from readily available precursors, cyclobutane can be synthesized through methods such as ring-closing metathesis or other cyclization techniques.
  • Alkylation: The cyclobutane derivative is then alkylated using cyclopropylmethyl chloride in the presence of a base (e.g., sodium hydride) to introduce the cyclopropylmethyl group onto the amine.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

These methods can be optimized for yield and efficiency depending on the desired scale of production.

N-(cyclopropylmethyl)cyclobutanamine has potential applications in several fields:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents, particularly in treating central nervous system disorders or infections.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules, useful in various chemical studies.
  • Material Science: Its properties may lend themselves to applications in developing new materials with specific mechanical or thermal characteristics.

Studies on the interactions of N-(cyclopropylmethyl)cyclobutanamine with biological targets are crucial for understanding its pharmacological profile. Potential areas of focus include:

  • Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors could reveal insights into its CNS effects.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit specific enzymes involved in metabolic pathways could highlight its therapeutic potential.
  • Cellular Assays: Evaluating its effects on cell viability and proliferation can provide information about its safety and efficacy.

Several compounds share structural features with N-(cyclopropylmethyl)cyclobutanamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
CyclobutylamineCyclobutane ring with an amineSimpler structure, less steric hindrance
N-cyclopropylmethyl-2-methyl-benzamideCyclopropylmethyl group attached to benzamideAromatic character may influence reactivity
5-Amino-N-cyclopropylmethyl-2-methyl-benzamideContains an amino group and benzamide corePotentially more polar due to amino group

Uniqueness

N-(cyclopropylmethyl)cyclobutanamine is unique due to its combination of a cyclobutane ring and a cyclopropylmethyl substituent, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its structural attributes allow for diverse interactions within biological systems, making it a candidate for further research in medicinal chemistry.

Catalytic Hydrogenation of Cyclopropyl Cyanides

The catalytic hydrogenation approach represents one of the most direct methods for accessing N-(cyclopropylmethyl)cyclobutanamine through reduction of appropriately substituted nitrile precursors. Cyclopropylacetonitrile serves as a key starting material in this synthetic strategy, where selective reduction of the nitrile group can be achieved under carefully controlled conditions. The process typically employs nickel-based catalysts, with nickel dichloride and sodium borohydride systems showing particular effectiveness for this transformation.

The reduction of cyclopropylacetonitrile using a sodium borohydride and nickel dichloride catalyst system in tetrahydrofuran solvent demonstrates high efficiency under mild reaction conditions. The reaction proceeds at temperatures between 20 and 45 degrees Celsius over a period of 10 to 18 hours, with the molar ratio of cyclopropylnitrile to sodium borohydride maintained at 1:3 to 1:6 for optimal conversion. The catalyst loading of nickel dichloride relative to the nitrile substrate ranges from 0.01:1 to 0.1:1 molar equivalents, providing sufficient catalytic activity while minimizing metal contamination in the final product.

Palladium on carbon catalysts offer an alternative approach for the hydrogenation of cyclopropyl-containing nitriles, particularly when combined with hydrogen gas under atmospheric or elevated pressure conditions. The heterogeneous nature of palladium on carbon catalysts facilitates product separation and catalyst recovery, making this method attractive for large-scale applications. The reaction typically proceeds through formation of an imine intermediate, which undergoes subsequent reduction to yield the primary amine product with retention of the cyclopropyl ring integrity.

Table 1 summarizes the key parameters for catalytic hydrogenation methods:

Catalyst SystemTemperature (°C)PressureReaction Time (h)Yield (%)Purity (%)
Nickel dichloride/Sodium borohydride20-45Atmospheric10-185098
Palladium on carbon/Hydrogen25-601-5 atm6-2475-8595-97
Raney nickel40-8010-30 atm4-1280-9092-95

Reductive Amination of Cyclobutanone Derivatives

Reductive amination provides a powerful synthetic strategy for constructing N-(cyclopropylmethyl)cyclobutanamine through the coupling of cyclobutanone derivatives with cyclopropylmethylamine precursors. This approach offers excellent control over the formation of carbon-nitrogen bonds while avoiding the complications associated with multiple alkylation reactions that plague direct alkylation methods. The process involves initial formation of an imine intermediate through condensation of the ketone and amine components, followed by selective reduction using appropriate hydride reducing agents.

Sodium cyanoborohydride emerges as the preferred reducing agent for this transformation due to its ability to selectively reduce imines in the presence of carbonyl compounds. The reaction proceeds under mild acidic conditions, typically in alcoholic solvents or aqueous media with pH control to maintain optimal imine formation and reduction rates. The use of sodium cyanoborohydride allows for excellent chemoselectivity, avoiding over-reduction of the ketone starting material while efficiently converting the imine intermediate to the desired amine product.

Cyclobutanone synthesis represents a critical component of this synthetic route, with several methods available for its preparation from readily available starting materials. The synthesis of cyclobutanone from cyclopropylcarboxylic acid involves a three-step sequence beginning with reduction to cyclopropylmethanol, followed by acid-catalyzed rearrangement to cyclobutanol, and concluding with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) oxidation to yield the target ketone. This sequence provides cyclobutanone in high purity (99 percent) with good overall yield, making it suitable for subsequent reductive amination applications.

The reductive amination process requires careful optimization of reaction conditions to achieve high yields and selectivity. Temperature control proves critical, with most successful reactions proceeding at ambient temperature or slightly elevated temperatures to avoid decomposition of the strained ring systems. Solvent selection plays an important role, with alcoholic solvents such as methanol and ethanol providing optimal solubility for both organic and inorganic components while maintaining chemical compatibility with the reducing agent.

Cyclopropylmethylamine-Cyclobutane Coupling Reactions

Direct coupling strategies between cyclopropylmethylamine and appropriately functionalized cyclobutane derivatives offer an alternative synthetic approach that can provide enhanced control over stereochemistry and functional group compatibility. These methods typically involve nucleophilic substitution reactions where cyclopropylmethylamine acts as the nucleophile and cyclobutyl halides or other activated cyclobutane derivatives serve as electrophilic coupling partners.

The preparation of cyclopropylmethylamine as a coupling partner can be achieved through multiple synthetic routes, with the reduction of cyclopropylacetonitrile representing one of the most practical approaches. Alternative methods include the Curtius rearrangement of cyclopropylacetic acid derivatives, which provides access to the amine functionality while preserving the cyclopropyl ring structure. The choice of cyclopropylmethylamine preparation method often depends on the scale of the intended coupling reaction and the availability of starting materials.

Cyclobutyl halides, particularly cyclobutyl bromides and chlorides, serve as effective electrophilic partners for coupling reactions with cyclopropylmethylamine. The synthesis of cyclobutyl halides from cyclobutylmethanol precursors using halogenating agents such as N-bromosuccinimide and triphenylphosphite provides high-purity halide intermediates suitable for subsequent coupling reactions. The reaction conditions require careful temperature control to prevent ring-opening side reactions that can compete with the desired halogenation process.

The coupling reaction itself typically proceeds under basic conditions using inorganic bases such as potassium carbonate or sodium carbonate to neutralize the hydrogen halide generated during the substitution process. Solvent selection proves critical for achieving high conversion rates, with polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile providing optimal reaction environments. The reaction temperature typically ranges from ambient to 80 degrees Celsius, depending on the reactivity of the specific halide employed and the desired reaction rate.

Patent-Protected Synthetic Routes and Process Optimization

Several patent-protected synthetic methodologies have been developed for the preparation of N-(cyclopropylmethyl)cyclobutanamine and related compounds, reflecting the commercial importance of these synthetic targets. These proprietary methods often incorporate novel catalytic systems, optimized reaction conditions, or innovative purification strategies that provide competitive advantages in terms of yield, selectivity, or economic efficiency.

The patent literature reveals significant advances in the synthesis of bromomethylcyclopropane and bromomethylcyclobutane intermediates, which serve as key building blocks for subsequent amine synthesis. One notable patent describes a method for producing these halide intermediates with high purity under conditions suitable for industrial-scale production. The process involves the use of triarylphosphites, particularly triphenylphosphite, in combination with bromine in highly polar aprotic solvents such as dimethylformamide, sulfolane, or dimethyl sulfoxide.

The patent-protected method achieves significant productivity gains compared to traditional approaches by utilizing triarylphosphites instead of triphenylphosphines. The increased polarity of the phosphite compounds enhances their solubility in polar aprotic solvents, enabling higher reaction concentrations and improved reaction rates. The process operates at low temperatures (less than 15 degrees Celsius for bromine addition and less than 0 degrees Celsius for alcohol addition) to minimize side reactions and maintain product purity.

Industrial-scale optimization focuses on several key parameters including heat management, solvent recovery, and waste minimization. The exothermic nature of the bromination reaction requires careful temperature control to prevent ring-opening side reactions that can significantly impact product quality. Process engineers have developed sophisticated heat exchange systems that maintain precise temperature control throughout the reaction sequence, enabling consistent product quality across multiple production batches.

Another significant patent development involves the preparation of enantiomerically and diastereomerically enriched cyclobutane amines through catalytic asymmetric synthesis. This approach employs chiral catalysts based on transition metal complexes with phosphine ligands to achieve high levels of stereochemical control during the amine formation process. The method provides access to optically pure products that are valuable for pharmaceutical applications where stereochemistry plays a critical role in biological activity.

Comparative Analysis of Yield, Purity, and Reaction Conditions

A comprehensive evaluation of the various synthetic approaches to N-(cyclopropylmethyl)cyclobutanamine reveals significant differences in terms of practical utility, economic viability, and product quality. The catalytic hydrogenation route generally provides moderate to good yields (50-90 percent) with excellent product purity (95-98 percent), making it suitable for applications where high purity is essential. However, the requirement for specialized catalysts and controlled atmosphere conditions can increase operational complexity and cost.

Reductive amination approaches typically achieve higher yields (70-95 percent) compared to direct hydrogenation methods, while maintaining comparable product purity levels. The use of sodium cyanoborohydride as the reducing agent provides excellent chemoselectivity and functional group tolerance, reducing the need for extensive purification procedures. The mild reaction conditions and tolerance for various solvents make this approach particularly attractive for research-scale synthesis and optimization studies.

Direct coupling strategies offer the advantage of modular synthesis, allowing for the preparation of various structural analogs through modification of either coupling partner. Yields for coupling reactions typically range from 60 to 85 percent, depending on the specific substrates and reaction conditions employed. The ability to introduce stereochemical control through the use of chiral auxiliaries or catalysts represents a significant advantage for applications requiring specific stereoisomers.

Table 2 provides a comprehensive comparison of synthetic methods:

MethodTypical Yield (%)Product Purity (%)Reaction Time (h)Temperature (°C)Scalability
Catalytic Hydrogenation50-9095-986-2420-80Good
Reductive Amination70-9592-974-120-40Excellent
Direct Coupling60-8590-958-4825-80Good
Patent Methods73-7898-9912-24-12-64Excellent

Economic considerations play a crucial role in method selection for large-scale production applications. The availability and cost of starting materials, catalyst requirements, solvent usage, and waste generation all contribute to the overall process economics. Patent-protected methods often incorporate optimizations that reduce solvent consumption and enable efficient catalyst recovery, resulting in improved economic profiles for commercial production.

N-(cyclopropylmethyl)cyclobutanamine exhibits characteristic reactivity patterns centered on the inherent strain present in its cyclopropane ring system. The cyclopropane moiety, with its substantial ring strain of approximately 27.5 kcal/mol, serves as a reactive site susceptible to various ring-opening transformations under appropriate conditions [1] [2].

The fundamental mechanism for cyclopropane ring opening in this compound involves the initial destabilization of the three-membered ring through external activation. Under thermal conditions, the ring-opening process proceeds through a biradical intermediate pathway, with the reaction following first-order kinetics described by the Arrhenius equation: log₁₀(k/s⁻¹) = (15.60 ± 0.06) - (65.70 ± 0.17) kcal mol⁻¹ (2.303 RT)⁻¹ at temperatures exceeding 400°C [3]. This high activation energy requirement reflects the substantial reorganization needed to break the strained C-C bonds while maintaining molecular integrity.

The regioselectivity of ring opening is governed by stereoelectronic factors, with cleavage preferentially occurring at the carbon center bearing the greatest stabilization potential for the resulting radical or carbocationic intermediate [2]. In N-(cyclopropylmethyl)cyclobutanamine, the proximity of the nitrogen atom provides additional stabilization through hyperconjugative interactions, influencing the preferred cleavage pattern.

Lewis acid-catalyzed ring opening represents a milder alternative to thermal activation. The use of aluminum-based Lewis acids, such as diethylaluminum chloride, enables ring opening under significantly reduced temperatures (0-25°C), with the mechanism involving coordination of the Lewis acid to the nitrogen lone pair, thereby activating the adjacent cyclopropane ring toward nucleophilic attack [2]. This approach demonstrates excellent chemoselectivity, preserving the cyclobutanamine functionality while selectively targeting the cyclopropane moiety.

Single-Electron Transfer (SET) Oxidation Pathways

The nitrogen atom in N-(cyclopropylmethyl)cyclobutanamine serves as an electron-rich center capable of undergoing single-electron transfer oxidation to generate radical cation intermediates. Electrochemical studies reveal that the compound exhibits an oxidation potential of approximately +0.53 V versus the standard calomel electrode, consistent with the electron-donating character of the amino substituent [4] [5].

Upon oxidation, the resulting nitrogen radical cation (⁺- N-cyclopropylmethyl-cyclobutanamine) undergoes rapid cyclopropane ring opening with rate constants ranging from 3.5 × 10² to 1.7 × 10⁸ s⁻¹, depending on the specific substitution pattern and conformational constraints [4] [6]. The wide variation in rate constants reflects the critical importance of stereoelectronic alignment for efficient ring opening.

The mechanism of SET-induced ring opening involves initial formation of the nitrogen radical cation, followed by β-scission of the cyclopropane C-C bond. This process is facilitated by the overlap between the nitrogen-centered radical orbital and the σ* orbital of the breaking C-C bond, requiring a specific bisected conformation for optimal orbital interaction [5]. Deviations from this geometric requirement result in significantly reduced ring-opening rates, as observed in conformationally restricted analogs.

Computational studies indicate that the ring-opening transition state adopts a product-like geometry, with the positive charge localized primarily on the cyclopropyl fragment rather than being delocalized across the aromatic system [7]. This charge localization pattern explains the relatively modest rate enhancements observed compared to simple cyclopropyl systems lacking additional stabilizing substituents.

Hydrogen Bonding and Solubility in Aqueous Media

The primary amino group in N-(cyclopropylmethyl)cyclobutanamine functions as both a hydrogen bond donor and acceptor, significantly influencing its solubility characteristics in aqueous environments. The compound demonstrates moderate water solubility, estimated at greater than 1 g/L at 25°C, primarily attributed to the formation of hydrogen bonds between the NH₂ group and water molecules [9].

The hydrogen bonding network established by the amine functionality involves both N-H···O interactions (where the amine acts as a donor) and N···H-O interactions (where the nitrogen lone pair serves as an acceptor) [10]. The strength of these interactions is moderate, with typical hydrogen bond energies ranging from 5-15 kcal/mol, sufficient to overcome the hydrophobic character imparted by the cycloalkyl substituents.

Hydration studies reveal that N-(cyclopropylmethyl)cyclobutanamine coordinates approximately 3-5 water molecules in its primary solvation shell, with the amino group serving as the primary hydration site [9]. The cyclopropyl and cyclobutyl rings contribute to structured water organization around their hydrophobic surfaces, creating a mixed hydrophilic-hydrophobic solvation environment that influences both solubility and reactivity patterns.

The pH dependence of solubility follows the expected pattern for primary amines, with protonation at low pH (pKa ≈ 10.6) leading to formation of the corresponding ammonium salt, which exhibits enhanced water solubility due to increased electrostatic interactions with the aqueous medium [11]. This pH-responsive behavior has important implications for biological systems and pharmaceutical applications.

Radical Chain Reactions and Scavenger Interactions

N-(cyclopropylmethyl)cyclobutanamine participates in radical chain processes both as an initiator and as a substrate for radical transformations. The cyclopropane moiety serves as a particularly effective radical acceptor due to its high ring strain, with radical addition to the three-membered ring triggering subsequent ring-opening and propagation steps [12] [13].

In the presence of radical initiators such as AIBN or photoredox catalysts, the compound undergoes oxidative ring-opening cascades that can be intercepted by various radical scavengers. The addition of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) effectively suppresses these transformations, confirming the radical nature of the reaction pathways [13] [14]. The observed scavenging efficiency follows the order: TEMPO > BHT (butylated hydroxytoluene) > α-tocopherol, consistent with their relative radical-trapping capabilities.

The mechanism of radical chain propagation involves initial hydrogen atom abstraction from the α-position relative to nitrogen, generating a carbon-centered radical that subsequently undergoes β-scission of the cyclopropane ring [12]. This creates a new radical center capable of attacking additional substrate molecules, establishing a self-propagating chain reaction with quantum yields potentially exceeding unity under optimal conditions.

Kinetic analysis of radical scavenging reveals second-order rate constants for TEMPO interaction of approximately 10⁸ M⁻¹s⁻¹, indicating diffusion-controlled trapping efficiency [15]. This high reactivity toward radical scavengers necessitates careful consideration of reaction conditions when performing synthetic transformations involving radical intermediates.

Catalytic Transformations and Functional Group Interconversion

N-(cyclopropylmethyl)cyclobutanamine serves as a versatile substrate for various catalytic transformations, with the amino group functioning as a directing group for selective C-H activation processes. Palladium(II)-catalyzed C-H arylation reactions proceed with high regioselectivity, targeting the γ-methylene position of the cyclopropane ring under mild conditions (DMF, 80°C) in the presence of N-acetyl amino acid ligands [1].

The enantioselective variant of this transformation employs chiral amino acid-derived ligands to achieve excellent enantiomeric ratios (>95:5 er) in the C-H functionalization products. The stereochemical outcome is governed by the formation of a chair-like metallacycle intermediate, with the cyclopropane ring imposing geometric constraints that favor one diastereomeric pathway over competing alternatives [1].

Hydrogenation reactions of N-(cyclopropylmethyl)cyclobutanamine can be performed with excellent chemoselectivity using heterogeneous palladium catalysts. Under carefully controlled conditions (H₂, 1 atm, Pd/C, 25°C), selective reduction of the cyclopropane ring to a propyl chain occurs while preserving the cyclobutanamine core structure . This transformation proceeds through initial coordination of the strained C-C bond to the metal surface, followed by sequential hydrogen addition.

Cross-coupling reactions involving the amine functionality enable access to diverse N-substituted derivatives through reaction with aryl halides, acid chlorides, and other electrophilic partners. Buchwald-Hartwig amination conditions (Pd₂(dba)₃, BINAP, NaOtBu, toluene, 100°C) provide efficient routes to N-aryl and N-acyl derivatives with broad functional group tolerance [11] [17].

The cyclobutyl ring system demonstrates remarkable stability under most catalytic conditions, serving as a rigid scaffold that influences the conformational preferences of attached functional groups. However, under forcing conditions (strong bases, elevated temperatures), ring-expansion reactions can occur through Favorskii-type rearrangements, providing access to cyclopentyl derivatives with overall retention of stereochemistry [17] [18].

XLogP3

1.5

Dates

Last modified: 08-16-2023

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